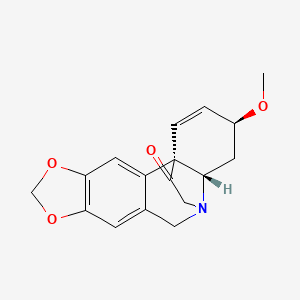
11-Oxohaemanthamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Oxohaemanthamine is a unique alkaloid belonging to the Amaryllidaceae family, specifically derived from the genus Hippeastrum . This compound is characterized by its 5,10b-ethanophenanthridine skeleton and a ketone carbonyl group at the C11 position, distinguishing it from other haemanthamine-type alkaloids which typically have a hydroxyl substituent at C11 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxohaemanthamine involves several steps, starting from the precursor norbelladine. The key steps include methylation to form 4’-O-methylnorbelladine, followed by phenolic oxidative coupling to form the core structure .
Industrial Production Methods: advancements in synthetic biology and biotechnological approaches may offer potential methods for large-scale production in the future .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Oxohaemanthamine undergoes various chemical reactions, including:
Oxidation: Introduction of the ketone carbonyl group at C11.
Reduction: Potential reduction of the ketone group to a hydroxyl group.
Substitution: Possible substitution reactions at other positions on the phenanthridine skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or substituted phenanthridine derivatives .
Wissenschaftliche Forschungsanwendungen
11-Oxohaemanthamine has garnered interest for its diverse biological activities. Some of its notable applications include:
Antitumor Activity: Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Properties: Shows potential as an antimicrobial agent against certain bacterial and fungal strains.
Enzyme Inhibition: Acts as an inhibitor of acetylcholinesterase, making it a candidate for Alzheimer’s disease research.
Wirkmechanismus
The mechanism of action of 11-Oxohaemanthamine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to bind to the ribosomal A-site cleft, inhibiting protein synthesis . Additionally, its acetylcholinesterase inhibitory activity is linked to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Haemanthamine: Similar structure but with a hydroxyl group at C11.
Crinine: Another alkaloid with a similar core structure but different functional groups.
Eigenschaften
CAS-Nummer |
1472-75-9 |
|---|---|
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.326 |
InChI |
InChI=1S/C17H17NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15H,5,7-9H2,1H3/t11-,15+,17+/m1/s1 |
InChI-Schlüssel |
UQKMNPMXAVRLTD-PJQXDXOGSA-N |
SMILES |
COC1CC2C3(C=C1)C(=O)CN2CC4=CC5=C(C=C34)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















